Ethyl 2-(bromomethyl)-5-methoxybenzoate
Description
Ethyl 2-(bromomethyl)-5-methoxybenzoate is a brominated aromatic ester featuring a bromomethyl (-CH2Br) substituent at the 2-position and a methoxy (-OCH3) group at the 5-position of the benzoate backbone.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
SKKOUCNPUPWQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and reactivities of Ethyl 2-(bromomethyl)-5-methoxybenzoate with analogous compounds derived from the evidence:
Key Observations:
Substituent Position and Reactivity :
- The bromomethyl group (-CH2Br) in the target compound is more reactive in nucleophilic substitutions (e.g., SN2) compared to simple bromo (-Br) substituents in analogs like Methyl 2-bromo-5-methoxybenzoate .
- Ethyl 5-bromo-2-methoxybenzoate demonstrates how positional isomerism (Br at 5 vs. 2) alters electronic effects: bromine at the 5-position may deactivate the ring less than at the 2-position.
Ester Group Influence :
- Ethyl esters (e.g., target compound, Ethyl 5-bromo-2-methoxybenzoate) generally exhibit higher lipophilicity than methyl esters (e.g., ), enhancing membrane permeability in pharmaceutical contexts.
- Benzyl esters (e.g., ) introduce bulkier groups, which may hinder steric access in reactions compared to ethyl or methyl esters.
Functional Group Diversity: The amino group in Ethyl 2-amino-3-bromo-5-methylbenzoate provides a site for further functionalization (e.g., amidation), contrasting with the bromomethyl group’s role in alkylation.
Pharmacological and Industrial Relevance
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